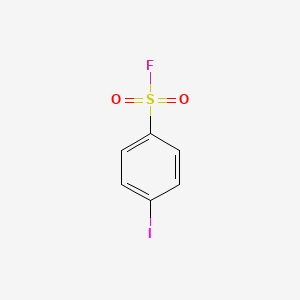

4-Iodobenzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as Electrophilic Functional Groups in Modern Chemistry

Sulfonyl fluorides are characterized by a sulfur-fluorine (S-F) bond, which possesses a unique balance of stability and reactivity. nih.gov Unlike their sulfonyl chloride counterparts, sulfonyl fluorides are notably resistant to hydrolysis under physiological conditions, making them particularly attractive for applications in chemical biology. nih.govresearchgate.net This stability is coupled with a high electrophilicity at the sulfur atom, which can be "unleashed" under specific conditions to react with a range of nucleophiles. nih.govresearchgate.net

The key attributes of sulfonyl fluorides that contribute to their significance include:

Stability: They are resistant to reduction, thermolysis, and strong acids. nih.govsigmaaldrich.com This robustness allows them to be carried through multi-step syntheses without decomposition.

Reactivity: Despite their stability, the S-F bond can be activated to react chemoselectively with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other sulfur-containing linkages. researchgate.netsigmaaldrich.com

Biocompatibility: Their stability in aqueous environments makes them suitable for use as probes and inhibitors in biological systems. rsc.org They are known to react with various amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine. rsc.orgacs.org

Overview of Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry as a Click Reaction

The utility of sulfonyl fluorides has been significantly amplified by the development of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, introduced by K. Barry Sharpless and his colleagues. researchgate.netspringernature.com SuFEx is considered a "second-generation" click reaction, a class of reactions known for their reliability, high yields, and simple reaction conditions. nih.govresearchgate.netthieme-connect.com

SuFEx chemistry leverages the unique reactivity of the S(VI)-F bond. nih.gov Key features of SuFEx reactions include:

High Efficiency: SuFEx reactions are typically high-yielding and produce minimal byproducts. sigmaaldrich.com

Broad Scope: The reaction is tolerant of a wide range of functional groups, making it applicable to complex molecule synthesis. researchgate.netresearchgate.net

Mild Conditions: SuFEx reactions can often be carried out under mild, metal-free conditions, and are compatible with aqueous environments. nih.govsigmaaldrich.com

Connective Power: It provides a reliable method for linking molecular building blocks, finding applications in drug discovery, materials science, and chemical biology. sigmaaldrich.comspringernature.com

Contextualization of 4-Iodobenzenesulfonyl Fluoride (B91410) within Chemical Synthesis and Biological Probe Design

4-Iodobenzenesulfonyl fluoride is a bifunctional reagent that combines the reactive sulfonyl fluoride group with a synthetically versatile iodine atom. This dual functionality makes it a valuable building block in both chemical synthesis and the design of biological probes.

The presence of the iodine atom allows for a variety of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. whiterose.ac.ukuwa.edu.au This enables the introduction of a wide array of substituents at the 4-position of the benzene (B151609) ring, providing a straightforward route to a diverse library of compounds.

In the context of biological probe design, the sulfonyl fluoride moiety acts as a "warhead" that can covalently bind to nucleophilic residues in proteins. rsc.orgnih.gov The iodo-substituent can be used to attach reporter groups, such as fluorophores or affinity tags, or to further modify the molecule's properties to enhance binding or cell permeability. nih.govrsc.org For instance, the development of sulfonyl fluoride probes has been instrumental in advancing the discovery of modulators for proteins like cereblon. nih.govrsc.org

Properties of this compound

| Property | Value |

| CAS Number | 4241-66-1 chemicalbook.comfluorochem.co.ukchemscene.com |

| Molecular Formula | C₆H₄FIO₂S fluorochem.co.ukchemscene.com |

| Molecular Weight | 286.06 g/mol chemscene.com |

| Appearance | Yellow to white solid hoffmanchemicals.com |

| Melting Point | 84-85 °C hoffmanchemicals.com |

| IUPAC Name | 4-iodobenzene-1-sulfonyl fluoride fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWMMWPERDAQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283238 | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4241-66-1 | |

| Record name | 4241-66-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Aspects of 4 Iodobenzenesulfonyl Fluoride and Aryl Sulfonyl Fluorides

Electrophilic Character and Balanced Reactivity-Stability Profile

Aryl sulfonyl fluorides, including 4-iodobenzenesulfonyl fluoride (B91410), are characterized by a unique balance of stability and reactivity. nih.govenamine.net The sulfur atom in the sulfonyl fluoride group (SO₂F) is in a high oxidation state (S(VI)), which makes it highly electrophilic and susceptible to attack by nucleophiles. nih.gov However, the sulfur-fluorine (S-F) bond is remarkably stable under many conditions, including resistance to oxidation, reduction, strong acids, and heat. nih.govsigmaaldrich.com This inherent stability, coupled with latent reactivity that can be "unleashed" under specific conditions, is a key feature of this class of compounds. nih.gov

This balance is crucial for their application in fields like chemical biology and drug discovery, where they are used as covalent probes and inhibitors. enamine.netacs.org The reactivity can be modulated by introducing various substituents on the aryl ring, allowing for the fine-tuning of their electrophilicity. nih.govresearchgate.net For instance, some substituted benzenesulfonyl fluorides have been shown to possess a desirable equilibrium between stability to hydrolysis and moderate reactivity towards nucleophiles. enamine.net This tunable reactivity allows for the design of molecules that can selectively react with specific biological targets while minimizing off-target reactions. nih.govenamine.net

The stability of aryl sulfonyl fluorides is a significant advantage over other sulfonyl halides, such as sulfonyl chlorides. rsc.org Sulfonyl chlorides are generally more reactive, which can lead to a lack of selectivity and instability, complicating their handling and application. rsc.org In contrast, the S-F bond's robustness allows sulfonyl fluorides to be incorporated into complex molecules and used in a variety of chemical transformations without decomposition. nih.govresearchgate.net

Detailed Mechanism of Sulfur(VI)-Fluoride Exchange (SuFEx) Reactions

Sulfur(VI)-Fluoride Exchange (SuFEx) is a click chemistry reaction that leverages the unique properties of the S-F bond. The core of the SuFEx reaction is the nucleophilic substitution at the high-oxidation-state sulfur center. nih.gov The mechanism is driven by the strong electrophilic character of the sulfur atom, making it an attractive target for various nucleophiles. nih.gov

The activation of the otherwise stable S-F bond is a critical step in the SuFEx mechanism. This activation can be facilitated by several means, including the use of catalysts like basic tertiary amines (e.g., triethylamine), amidines (e.g., DBU), phosphazenes, or bifluoride salts. nih.gov Protic sources or Lewis acids can also assist in the process by interacting with the fluoride, making it a better leaving group. nih.gov For example, in reactions with aryl silyl (B83357) ethers, a common SuFEx substrate, a catalyst can deprotonate the nucleophile or a silicon-based additive can activate the sulfonyl fluoride. nih.gov

Two plausible pathways have been proposed for the catalyzed SuFEx reaction. In one pathway, the catalyst and a silicon source can work synergistically. For instance, a guanidine (B92328) base can react with a silylating agent to form a complex that activates both the sulfonyl fluoride electrophile and the phenoxide nucleophile. nih.gov An alternative pathway suggests the direct participation of an ion pair, where a proton activates the sulfonyl fluoride towards nucleophilic attack, and the resulting fluoride ion is sequestered by the silylating agent. nih.gov

Reactivity with Diverse Nucleophiles

Aryl sulfonyl fluorides, such as 4-iodobenzenesulfonyl fluoride, exhibit reactivity towards a wide range of nucleophiles. This reactivity is central to their utility in various chemical and biological applications. enamine.netnih.gov The electrophilic sulfur center of the sulfonyl fluoride group readily engages with nucleophiles, leading to the formation of stable sulfonated products. sigmaaldrich.com

Common nucleophiles that react with aryl sulfonyl fluorides include:

Amines: Primary and secondary amines react with sulfonyl fluorides to form sulfonamides. nih.govcshl.edu While primary amines can sometimes lead to unstable products, secondary amines reliably yield stable sulfamoyl fluorides. nih.gov

Alcohols and Phenols: Alcohols and phenols, particularly when activated as silyl ethers or phenolates, react to form sulfonate esters. nih.govnih.gov This reaction is a cornerstone of SuFEx chemistry.

Thiols: Thiols can also act as nucleophiles, attacking the sulfonyl fluoride group. acs.orgrsc.org

Biological Nucleophiles: In biological contexts, the nucleophilic side chains of amino acids such as lysine (B10760008), tyrosine, histidine, serine, and threonine can react with sulfonyl fluorides. enamine.netnih.gov This reactivity is exploited in the design of covalent inhibitors and chemical probes for proteins. acs.org While they can react with cysteine, the resulting adducts are often unstable. researchgate.netrsc.org In contrast, stable adducts are formed with tyrosine and lysine. researchgate.netrsc.org

The reactivity of a specific aryl sulfonyl fluoride can be tuned by the electronic properties of the substituents on the aromatic ring. researchgate.netrsc.org This allows for the development of reagents with tailored reactivity profiles for specific applications. For instance, less reactive fluorosulfates have been reported to show better reactivity with the phenolic hydroxyl group of tyrosine compared to more reactive sulfonyl fluorides. enamine.net

Chemoselectivity in Multi-functionalized Systems (e.g., Palladium-Catalyzed Desulfonative Cross-Coupling)

A significant advantage of aryl sulfonyl fluorides, including this compound, is their high chemoselectivity in complex molecular settings. nih.govresearchgate.net The sulfonyl fluoride group is remarkably stable and unreactive under a variety of reaction conditions, allowing for selective transformations at other functional groups within the same molecule. nih.govresearchgate.net

This "sparing" of the SO₂F group has been demonstrated in numerous synthetic manipulations, including:

Amide and ester formation researchgate.net

Directed ortho-lithiation researchgate.net

Transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Stille, and Sonogashira reactions researchgate.netresearchgate.net

The this compound is a prime example of a bifunctional reagent where chemoselectivity is crucial. The iodo group can participate in palladium-catalyzed cross-coupling reactions while the sulfonyl fluoride group remains intact. For instance, palladium-catalyzed desulfonative cross-coupling reactions have been developed, showcasing the ability to selectively activate one part of the molecule over the other. d-nb.info Similarly, halogenated thiophenols containing a sulfonyl fluoride moiety have been shown to be suitable partners in cross-coupling chemistry, providing a route to further functionalize these molecules. acs.org

This high degree of chemoselectivity allows for the synthesis of highly functionalized "clickable" monomers that bear both a sulfonyl fluoride for SuFEx reactions and another handle (like a terminal alkyne) for other click chemistry transformations, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This orthogonality makes aryl sulfonyl fluorides powerful building blocks for the construction of complex molecular probes and materials.

Factors Influencing S-F Bond Stability and Reactivity

The stability and reactivity of the sulfur-fluorine (S-F) bond in aryl sulfonyl fluorides are significantly influenced by both electronic and steric factors. researchgate.netnih.gov These factors can be modulated to fine-tune the properties of the sulfonyl fluoride for specific applications. researchgate.net

Electronic Effects: The electronic nature of the substituents on the aryl ring plays a crucial role in determining the electrophilicity of the sulfur atom and, consequently, the reactivity of the S-F bond. researchgate.netrsc.org

Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur center, making the sulfonyl fluoride more reactive. rsc.org

Electron-donating groups (EDGs) decrease the electrophilicity, leading to a more stable and less reactive S-F bond. oup.com

This principle allows for the predictable modulation of reactivity. For example, the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be systematically adjusted by changing the electronic properties of the warhead. researchgate.netrsc.org

Steric Effects: The steric environment around the sulfonyl fluoride group also has a profound impact on its stability. researchgate.netnih.gov

Increased steric hindrance around the sulfur atom can protect the S-F bond from nucleophilic attack, thereby increasing its stability. d-nb.info Studies have shown that 2,4,6-trisubstituted aryl sulfonyl fluorides exhibit significantly higher in vitro metabolic stability. researchgate.netnih.gov For instance, 2,4,6-triisopropylbenzenesulfonyl fluoride was found to be highly stable in rat serum, highlighting the importance of steric bulk in preventing hydrolysis. d-nb.info

The interplay of these electronic and steric effects allows for the rational design of sulfonyl fluorides with a desired balance of reactivity and stability.

The stability of aryl sulfonyl fluorides in aqueous environments, particularly under physiological conditions (pH ~7.4), is a critical factor for their use in biological and medicinal chemistry. nih.govnih.gov While the S-F bond is generally robust, its stability can be compromised in aqueous buffers, especially at physiological pH. nih.gov

Several studies have investigated the hydrolytic stability of various aryl sulfonyl fluorides. nih.govenamine.netacs.org It has been observed that some benzamide-sulfonyl fluorides are unstable in aqueous buffer at physiological pH values. nih.gov However, appropriate substitutions on the aryl ring can significantly enhance their aqueous stability. nih.govenamine.net For example, certain substituted benzenesulfonyl fluorides have been found to have a good balance of stability towards hydrolysis and moderate reactivity towards nucleophiles. enamine.net

The reactivity of sulfonyl fluorides with water (hydrolysis) is correlated with their reactivity towards other nucleophiles. acs.org Highly reactive sulfonyl fluorides tend to be less stable in aqueous solutions. rsc.org Therefore, for applications in biological systems, it is crucial to carefully tune the reactivity of the sulfonyl fluoride to ensure it is stable enough to reach its target but reactive enough to engage with it. rsc.orgacs.org An aqueous half-life of greater than four hours at physiological pH is often considered a benchmark for chemical probes. acs.org

Activation by Water

The reactivity of aryl sulfonyl fluorides, including this compound, with water is a critical aspect of their chemistry, influencing their stability, reactivity in aqueous media, and their application as chemical probes and reactants in "on-water" catalysis. While generally considered stable, aryl sulfonyl fluorides can undergo hydrolysis, a reaction that can be influenced by various factors including the electronic nature of substituents on the aryl ring, temperature, and pH.

General Mechanism of Hydrolysis

The hydrolysis of aryl sulfonyl fluorides is understood to proceed via a nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl fluoride group. This process typically follows a bimolecular nucleophilic substitution (SN2) pathway at the sulfur atom. The reaction leads to the formation of the corresponding sulfonic acid and hydrogen fluoride.

The stability of the S-F bond, in comparison to other sulfonyl halides, renders aryl sulfonyl fluorides relatively resistant to hydrolysis under neutral conditions. mdpi.com However, the rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring.

Research Findings on the Hydrolysis of Substituted Benzenesulfonyl Fluorides

A seminal study by Aberlin and Bunton investigated the spontaneous hydrolysis of a series of substituted benzenesulfonyl fluorides in a 60:40 (v/v) dioxane-water mixture. acs.org Their findings demonstrated a clear dependence of the hydrolysis rate on the nature of the substituent. Electron-withdrawing groups were found to accelerate the rate of hydrolysis, a finding consistent with a mechanism involving nucleophilic attack on the sulfur atom. The rates of spontaneous hydrolysis for various substituted benzenesulfonyl fluorides are presented in the table below.

| Substituent | Temperature (°C) | Rate Constant (k x 106, sec-1) |

| o-AcNH | 45.0 | 11.2 |

| p-NO₂ | 65.5 | 9.80 |

| m-NO₂ | 65.5 | 6.07 |

| o-NO₂ | 65.5 | 4.87 |

| p-Br | 65.5 | 1.83 |

| m-AcNH | 65.5 | 1.07 |

| H | 65.5 | 0.48 |

| p-I | 65.5 | Too slow to be followed |

| p-MeO | 65.5 | Too slow to be followed |

| o-NH₂ | 65.5 | Too slow to be followed |

| p-NH₂ | 65.5 | Too slow to be followed |

| p-AcNH | 65.5 | Too slow to be followed |

Data sourced from Aberlin, M. E.; Bunton, C. A. J. Org. Chem. 1970, 35 (6), 1825–1828. acs.org

Crucially, the study by Aberlin and Bunton reported that the hydrolysis of this compound was "too slow to be followed" under their experimental conditions (65.5 °C). acs.org This indicates a high degree of stability towards spontaneous hydrolysis for this particular compound compared to other substituted analogues. This stability is a key feature of this compound.

Factors Influencing Hydrolysis: A Case Study with AEBSF

Further insights into the factors governing the hydrolysis of aryl sulfonyl fluorides can be drawn from studies on 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), a commonly used protease inhibitor. A kinetic study on the hydrolysis of AEBSF under conditions simulating cell culture (pH 7.0 and 37 °C) revealed that the compound is rapidly hydrolyzed, with a half-life of approximately 6 hours. nih.gov The study also demonstrated that the rate of hydrolysis is significantly influenced by both pH and temperature, with higher pH and temperature leading to accelerated hydrolysis. nih.gov

The table below summarizes the half-life of AEBSF hydrolysis under different conditions.

| pH | Temperature (°C) | Half-life (t1/2, min) |

| 8.6 | 37 | 141 |

| 7.0 | 37 | 339 |

| 8.6 | 25 | 544 |

| 7.0 | 25 | 1597 |

Data sourced from a kinetic study on AEBSF hydrolysis. nih.gov

These findings underscore the importance of environmental conditions on the stability of aryl sulfonyl fluorides in aqueous media. While this compound exhibits high intrinsic stability, its reactivity with water can be expected to increase under more forcing conditions of temperature and pH.

Applications of 4 Iodobenzenesulfonyl Fluoride in Chemical Biology and Proteomics

Development as Covalent Chemical Probes and Warheads

4-Iodobenzenesulfonyl fluoride (B91410) belongs to the class of sulfonyl fluorides, which are recognized for their utility as covalent chemical probes and "warheads" in chemical biology. nih.gov These probes are invaluable for target identification and validation in drug discovery. nih.gov The sulfonyl fluoride moiety is an electrophilic group that can form stable, covalent bonds with specific amino acid residues within proteins. This covalent interaction allows for the permanent labeling and subsequent study of target proteins.

The design of 4-Iodobenzenesulfonyl fluoride as a chemical probe leverages the reactivity of the sulfonyl fluoride group. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, a crucial feature for biological experiments. nih.gov This stability ensures that the probe does not readily hydrolyze before reaching its intended biological target. The inclusion of an iodine atom provides a "heavy atom" that can be useful in structural biology techniques like X-ray crystallography to determine the precise location of the probe within a protein structure.

Targeting and Covalent Modification of Biological Macromolecules

The utility of this compound as a chemical probe stems from its ability to covalently modify specific amino acid residues in proteins. This targeted modification provides a powerful method for investigating protein function and identifying potential drug targets.

Specificity for Nucleophilic Amino Acid Residues (Serine, Threonine, Lysine (B10760008), Tyrosine, Cysteine, Histidine)

Sulfonyl fluorides, including this compound, are known to react with a variety of nucleophilic amino acid residues. While they are well-known for targeting the active site serine of serine proteases, their reactivity extends to other residues such as threonine, lysine, tyrosine, cysteine, and histidine. This broad reactivity profile expands the range of proteins that can be studied using this class of probes. The specific residue that is modified often depends on the local protein environment, which can enhance the nucleophilicity of a particular amino acid side chain.

Mechanisms of Covalent Engagement with Protein Nucleophiles

The covalent modification of a protein by this compound proceeds through a nucleophilic attack on the sulfur atom of the sulfonyl fluoride group by an amino acid side chain. In the case of a serine residue, which is a common target, the hydroxyl group of the serine acts as the nucleophile. This attack leads to the displacement of the fluoride ion and the formation of a stable sulfonyl ester linkage between the probe and the protein. This irreversible modification effectively inactivates the enzyme or permanently labels the protein for further analysis.

Activity-Based Protein Profiling (ABPP) with Sulfonyl Fluoride Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes within complex biological mixtures. nih.govnih.gov Sulfonyl fluoride-based probes, owing to their covalent and activity-dependent labeling, are well-suited for this approach. nih.gov

While specific and detailed studies focusing solely on this compound in ABPP are not extensively documented in the provided context, the principles of its application can be inferred from its known reactivity. An ABPP probe based on the this compound scaffold would be designed to target and covalently label active enzymes, such as serine proteases, in a proteome. nih.gov The iodine atom could serve as a unique mass tag for mass spectrometry-based identification of the labeled proteins. This approach allows for the profiling of enzyme activities in different cellular states, providing insights into disease mechanisms and the effects of potential drug candidates.

Enzyme Inhibition Studies

The ability of this compound to covalently modify the active site of enzymes makes it a potent and irreversible inhibitor. This property has been particularly exploited in the study of serine proteases.

Serine Protease Inhibition (e.g., Chymotrypsin (B1334515), Subtilisin Carlsberg)

This compound, often referred to as p-iodobenzenesulfonyl fluoride (PIPSYL), has been instrumental in the study of serine proteases like chymotrypsin and subtilisin Carlsberg. researchgate.netresearchgate.net By reacting with the catalytic serine residue in the active site of these enzymes, it causes their irreversible inhibition. researchgate.netresearchgate.net This inhibition has been used to identify the active site of these enzymes through techniques such as difference electron density mapping in X-ray crystallography. researchgate.netresearchgate.net For instance, studies have shown that the binding of p-iodobenzenesulfonyl fluoride to the active site serine can induce conformational changes in the enzyme. researchgate.netresearchgate.net

The following table summarizes the key applications and interactions of this compound discussed in this article.

| Application/Interaction | Description | Key Findings | References |

| Covalent Chemical Probe | Used for target identification and validation in chemical biology. | The sulfonyl fluoride group provides a stable yet reactive warhead for covalent modification of proteins. | nih.gov |

| Amino Acid Reactivity | Covalently modifies nucleophilic amino acid residues. | Reacts with Serine, Threonine, Lysine, Tyrosine, Cysteine, and Histidine. | |

| Mechanism of Action | Forms a stable sulfonyl ester linkage with target residues. | Nucleophilic attack by an amino acid side chain on the sulfur atom displaces the fluoride ion. | |

| Activity-Based Protein Profiling (ABPP) | Potential for use in ABPP to profile enzyme activity. | Can be used to label and identify active enzymes in a complex proteome. | nih.gov |

| Enzyme Inhibition | Acts as an irreversible inhibitor of serine proteases. | Inhibits chymotrypsin and subtilisin Carlsberg by modifying the active site serine. | researchgate.netresearchgate.net |

Selective Labeling of Functional Tyrosines in Glutathione (B108866) Transferases

Glutathione Transferases (GSTs) are a family of enzymes involved in detoxification by catalyzing the conjugation of glutathione to a wide variety of xenobiotic and endogenous compounds. nih.gov Chemical probes based on sulfonyl fluorides have been shown to selectively label functional tyrosine residues within the active site of GSTs from different classes. nih.govnih.gov

This selective labeling is significant because the targeted tyrosine residues are crucial for the enzyme's function, playing a role in substrate binding and, in some cases, catalysis. nih.govnih.gov The ability of sulfonyl fluoride probes to target these key functional residues with high selectivity makes them valuable tools for studying the function of GSTs and other proteins within complex biological mixtures (proteomes). nih.gov

| Enzyme | Labeled Residue | Significance |

| Glutathione S-transferase (isozyme 4-4) | Tyrosine 115 | Important for xenobiotic substrate binding and catalysis. nih.gov |

| Various GST classes | Functional Tyrosine residues | Essential for GST function and located in the substrate-binding site. nih.gov |

Target Identification and Validation Strategies in Complex Proteomes

A major challenge in drug discovery is the identification and validation of new protein targets. This compound and related sulfonyl fluoride probes are instrumental in this process. These probes can be used in chemoproteomic strategies to covalently label proteins in complex cellular mixtures. nih.govnih.gov

By using techniques like mass spectrometry, researchers can identify the proteins that have been labeled by the sulfonyl fluoride probe. nih.gov This allows for the identification of potential drug targets. Furthermore, the functional consequences of this labeling can be studied to validate whether modifying the activity of the identified protein has a desirable therapeutic effect. The development of clickable sulfonyl fluoride probes, which can be modified with reporter tags, further enhances their utility in target identification and validation. nih.gov

Mapping Protein Binding Sites and Protein-Protein Interactions

Understanding where a small molecule binds to a protein and how it affects the protein's interactions with other proteins is crucial for drug development. Sulfonyl fluoride probes, including this compound, can be used to map these binding sites. nih.govnih.gov

When a sulfonyl fluoride probe binds to a protein, it forms a covalent bond with a specific amino acid residue. enamine.net By analyzing the modified protein, researchers can pinpoint the exact location of the binding site. nih.govnih.gov For instance, studies have shown that sulfonyl fluoride probes can label specific tyrosine and lysine residues within functionally important protein sites. nih.gov This information is invaluable for designing more potent and selective drugs.

Integration with Click Chemistry for Bioimaging and Enrichment

The utility of this compound and other sulfonyl fluoride probes is significantly enhanced by their compatibility with "click chemistry." enamine.netnih.govnih.gov Click chemistry refers to a set of chemical reactions that are rapid, selective, and high-yielding. nih.gov

Sulfonyl fluoride probes can be designed with a "handle," such as an alkyne group, that can be used in a click reaction. nih.govsigmaaldrich.com This allows for the attachment of various reporter molecules, such as fluorescent dyes for bioimaging or biotin (B1667282) tags for enrichment and purification of the labeled proteins. sigmaaldrich.com This integration of sulfonyl fluoride probes with click chemistry provides a powerful platform for visualizing and isolating protein targets from complex biological samples. sigmaaldrich.com For example, alkyne-functionalized sulfonyl fluoride probes have been developed for this purpose. sigmaaldrich.com

Application in Fragment-Based Drug Discovery and Screening

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a protein target. frontiersin.org These fragments are then optimized and linked together to create more potent and drug-like molecules. frontiersin.orgnih.gov

Sulfonyl fluoride fragments, termed "SuFBits" (Sulfonyl Fluoride Bits), have been proposed as valuable tools for FBDD. mdpi.comnih.gov The concept involves creating a library of diverse fragments, each containing a sulfonyl fluoride warhead. mdpi.comnih.gov When a fragment from this library binds to a target protein, the sulfonyl fluoride group can form a covalent bond, effectively "tagging" the protein. mdpi.com This allows for the sensitive detection of even weak binding events by mass spectrometry, facilitating the identification of promising fragment hits for further development. mdpi.comnih.gov

Modulation of Protein Function (e.g., Cereblon Modulators and Molecular Glue Degraders)

Recent advances have demonstrated the use of sulfonyl fluoride-containing molecules to modulate the function of proteins, including Cereblon (CRBN). nih.govnih.gov Cereblon is a component of an E3 ubiquitin ligase complex, which is involved in tagging proteins for degradation by the proteasome. nih.govresearchgate.net

Molecules known as "molecular glues" can induce or enhance the interaction between an E3 ligase and a target protein, leading to the degradation of that protein. researchgate.netacs.org Sulfonyl fluoride-containing probes have been developed to covalently modify Cereblon, leading to the development of novel molecular glue degraders. nih.govnih.gov For example, a sulfonyl fluoride-modified version of a known Cereblon binder led to the discovery of a new degrader that could selectively target a specific protein for degradation while avoiding off-target effects. nih.govnih.gov This highlights the potential of using sulfonyl fluoride chemistry to create highly specific protein degraders for therapeutic applications. nih.govnih.gov

| Compound | Target/Mechanism | Key Finding |

| EM12-SF | Covalently engages a histidine residue in Cereblon (CRBN). nih.govnih.gov | Development of a covalent probe for studying Cereblon. nih.govnih.gov |

| CPD-2743 | Reversible molecular glue degrader derived from a sulfonyl fluoride probe. nih.govnih.gov | Degrades the neosubstrate IKZF1 without degrading SALL4, a target linked to teratogenicity. nih.govnih.gov |

Applications of 4 Iodobenzenesulfonyl Fluoride in Organic Synthesis

Role as Versatile Building Blocks for Complex Organic Architectures

The presence of both an aryl iodide and a sulfonyl fluoride (B91410) group on the same molecule allows 4-Iodobenzenesulfonyl fluoride to serve as a versatile building block in divergent synthesis strategies. The aryl iodide is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, typically mediated by transition metal catalysts. Concurrently, the sulfonyl fluoride group is a robust electrophile, particularly known for its participation in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" reactions.

This dual reactivity enables chemists to introduce diverse functionalities in a controlled and sequential manner. For example, the iodo group can be used as a handle for cross-coupling reactions to build a complex carbon skeleton, while the sulfonyl fluoride group remains intact for subsequent derivatization with various nucleophiles. This expanded reactivity allows for the divergent one-step synthesis of different analogues of bioactive compounds, showcasing its utility in creating molecular diversity from a single precursor.

Carbon-Heteroatom (C-X) Bond Formation

The aryl iodide moiety of this compound is the primary site for the formation of new bonds between the aromatic carbon and other atoms.

While aryl iodides are classic substrates for C-C bond formation, recent advancements have shown that the sulfonyl fluoride group itself can be leveraged for such transformations. Aryl sulfonyl fluorides, which were traditionally considered relatively inert towards C-C bond formation, can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This process occurs through a desulfonative pathway, where the C–S bond is cleaved.

Mechanistic studies and DFT calculations suggest that the catalytic cycle involves the oxidative addition of the palladium catalyst into the C–S bond, followed by a desulfonation step. This reactivity is significant because it is orthogonal to the typical reactivity of aryl halides, permitting sequential cross-coupling reactions. This desulfonative Suzuki-Miyaura coupling can proceed under base-free and even highly acidic conditions, which is unusual for traditional cross-coupling reactions. This expands the synthetic utility of the sulfonyl fluoride group beyond its role as a "click" electrophile to a leaving group for C-C bond formation.

| Sulfonyl Fluoride Substrate | Boronic Acid Partner | Catalyst/Ligand | Conditions | Product | Yield (%) |

| 2-Pyridylsulfonyl-fluoride | 4-Methoxyphenylboronic acid | Pd(acac)₂ / RuPhos | Base-free | 2-(4-methoxyphenyl)pyridine | 97 |

| Aryl Sulfonyl Fluoride | Arylboronic Acid | Pd(OAc)₂ / RuPhos | Optimized conditions | Biaryl Compound | Good to outstanding |

This table is illustrative of the reaction type discussed and is based on findings for aryl sulfonyl fluorides in general.

The aryl iodide component of this compound is a suitable precursor for the formation of Carbon-Nitrogen (C-N) bonds through well-established transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While direct examples involving this compound were not detailed in the provided research, the reactivity of aryl iodides is fundamental in organic synthesis for constructing C-N linkages. Such a reaction would typically involve a palladium or copper catalyst to couple the aryl iodide with an amine, leading to the corresponding arylamine derivative while preserving the sulfonyl fluoride moiety for further functionalization.

The formation of a Carbon-Fluorine (C-F) bond using this compound would typically involve the conversion of the C-I bond to a C-F bond. This transformation can be achieved through several methods, including nucleophilic aromatic substitution (SNAr) with a fluoride source, although this often requires harsh conditions and specific substrate activation. More contemporary methods involve transition-metal-catalyzed fluorination reactions. The sulfonyl fluoride group (SO₂F) is generally stable and does not act as a fluorinating agent for the aromatic ring it is attached to; its primary role is as an electrophilic hub for reactions at the sulfur atom.

Sulfur-Heteroatom (S-X) Bond Formation (e.g., S-C, S-N, S-O)

The sulfonyl fluoride group is a highly efficient electrophile for forming bonds between sulfur and various heteroatoms, a field of chemistry known as Sulfur(VI) Fluoride Exchange (SuFEx). This reactivity has been described as a "click" reaction due to its high efficiency, specificity, and reliability under mild conditions. The S-F bond is stable to many synthetic conditions but can be readily activated to react with a wide range of nucleophiles.

S-N Bond Formation: The reaction of this compound with primary or secondary amines is a straightforward method to produce sulfonamides. This is one of the most common applications of the sulfonyl fluoride group.

S-O Bond Formation: Alcohols and phenols react with this compound, typically in the presence of a base, to yield sulfonate esters.

S-C Bond Formation: The formation of a direct sulfur-carbon bond can be achieved by reacting the sulfonyl fluoride with organometallic reagents, leading to the synthesis of sulfones.

This robust reactivity makes the sulfonyl fluoride group a point of divergence, allowing for the introduction of a wide array of functional groups through S-X bond formation.

| Nucleophile (H-Nu) | Product Class | Bond Formed | General Conditions |

| Amine (R₂NH) | Sulfonamide | S-N | Base catalysis |

| Alcohol (ROH) | Sulfonate Ester | S-O | Base catalysis |

| Thiol (RSH) | Thiosulfonate | S-S | Base catalysis |

| Organometallic (R-M) | Sulfone | S-C | Varies with reagent |

Multicomponent Reactions and One-Pot Syntheses

The orthogonal reactivity of the iodo and sulfonyl fluoride groups makes this compound an excellent substrate for multicomponent and one-pot synthetic sequences. A one-pot process could involve the initial palladium-catalyzed functionalization of the aryl iodide, for example, in a Suzuki or Sonogashira coupling. Following the C-C bond formation, a nucleophile can be added to the same reaction vessel to react with the sulfonyl fluoride group to form a sulfonamide or sulfonate ester.

This approach avoids the need for isolation and purification of intermediates, making the synthesis more efficient and atom-economical. The development of one-pot procedures for the synthesis and subsequent reaction of sulfonyl fluorides highlights their importance in streamlining the production of complex, biologically relevant molecules. The ability to perform divergent one-step syntheses further underscores the utility of bifunctional reagents like this compound in modern organic chemistry.

Cyclization Reactions

While direct examples of cyclization reactions initiated by the this compound moiety are not extensively documented in dedicated studies, the principles of radical cyclization involving aryl iodides and sulfonyl groups are well-established, allowing for informed predictions of its utility. The aryl iodide can serve as a precursor to an aryl radical, which can then participate in intramolecular cyclization reactions.

One relevant strategy involves the radical translocation reactions of N-(2-iodophenylsulfonyl) derivatives. In these reactions, an aryl radical, generated by the homolytic cleavage of the carbon-iodine bond, can abstract a hydrogen atom from a proximate position within the same molecule, typically via a 1,5-hydrogen atom transfer (1,5-HAT). This process generates a new carbon-centered radical that can then undergo cyclization. For instance, the radical cyclization of N-(2-iodophenylsulfonyl)tetrahydroisoquinolines has been shown to produce 3,4-dihydroquinolines. This transformation proceeds through iodine atom abstraction to form an aryl radical, followed by radical translocation and subsequent β-fragmentation of the sulfonyl radical to yield an imine.

Based on these precedents, it is conceivable that derivatives of this compound, such as N-alkenyl-4-iodobenzenesulfonamides, could undergo similar radical-mediated cyclization cascades. The general mechanism would involve the initial formation of the aryl radical, which then adds to the tethered alkene. The resulting alkyl radical could then be trapped to form various heterocyclic structures, such as sultams (cyclic sulfonamides).

Table 1: Potential Cyclization Reactions Involving this compound Derivatives

| Starting Material Type | Proposed Reaction | Product Type | Key Steps |

| N-alkenyl-4-iodobenzenesulfonamide | Radical-initiated cyclization | Sulfonylated heterocycles (e.g., sultams) | Aryl radical formation, intramolecular radical addition to alkene |

| N-allyl-4-iodobenzenesulfonamide | Reductive cyclization | Pyrrolidines, Piperidines | Aryl radical generation, 5-exo or 6-exo cyclization |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late step in their synthesis to rapidly generate analogues with improved properties. nih.govnih.gov this compound is an exemplary reagent for LSF due to its bifunctional nature. The sulfonyl fluoride can be used to engage with nucleophilic residues in a bioactive molecule, while the aryl iodide serves as a versatile point for diversification.

The sulfonyl fluoride group is particularly useful as a "warhead" for creating targeted covalent inhibitors, which form a stable bond with a specific amino acid residue in a protein target. nih.govnih.gov Furthermore, the principles of SuFEx click chemistry, which relies on the high reactivity and selectivity of the S(VI)-F bond, make sulfonyl fluorides ideal for modifying complex molecules under mild conditions. nih.govnih.govmorressier.com

A typical LSF strategy using this compound would involve two key stages:

Attachment: The sulfonyl fluoride moiety of this compound reacts with a nucleophilic group (such as a phenol (B47542) or an amine) on the target bioactive molecule to form a stable sulfonate ester or sulfonamide linkage.

Diversification: The aryl iodide handle of the now-attached 4-iodobenzenesulfonyl group can be subjected to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a variety of substituents. This allows for the rapid generation of a library of analogues from a single advanced intermediate.

This "attach-and-diversify" approach provides a modular and efficient way to explore the structure-activity relationship (SAR) of a lead compound.

Table 2: Late-Stage Functionalization Strategy Using this compound

| Stage | Reaction | Reagents and Conditions | Purpose |

| Attachment | Sulfonylation | Bioactive molecule with -OH or -NH2, base (e.g., triethylamine) | Covalently link the 4-iodobenzenesulfonyl moiety to the target molecule. |

| Diversification | Suzuki Coupling | Boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base | Introduce new aryl or vinyl groups. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Introduce alkynyl groups. | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand | Introduce new amino groups. |

Investigation as Protecting and Radical Translocating Groups

The 4-iodobenzenesulfonyl group can serve a dual purpose as both a protecting group and a precursor for radical translocation reactions. Sulfonamides are well-established as robust protecting groups for amines due to their stability under a wide range of acidic and basic conditions. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity and basicity of the nitrogen atom it is attached to.

The presence of the iodine atom on the phenyl ring introduces a latent reactivity that can be exploited for C-H functionalization via radical translocation. This concept is based on the ability of an aryl radical, generated from the aryl iodide, to abstract a hydrogen atom from a sterically accessible C-H bond elsewhere in the molecule through a 1,5-hydrogen atom transfer (1,5-HAT). nih.govrsc.orgmdpi.com This process effectively relocates the radical center from the aromatic ring to an aliphatic position, which can then undergo further reactions, such as oxidation or cyclization.

For example, an N-alkyl-4-iodobenzenesulfonamide could be envisioned to undergo the following sequence:

Protection: The amine is protected as a 4-iodobenzenesulfonamide.

Radical Initiation: Homolysis of the C-I bond (e.g., using a radical initiator or photolysis) generates an aryl radical.

Radical Translocation (1,5-HAT): The aryl radical abstracts a hydrogen atom from the δ-carbon of the N-alkyl group.

Functionalization: The resulting carbon-centered radical can be trapped by a variety of reagents to introduce a new functional group at the previously unactivated C-H position.

This strategy allows for the site-selective functionalization of remote C-H bonds, guided by the position of the protecting group.

Table 3: Properties of the 4-Iodobenzenesulfonyl Group as a Protecting and Radical-Translocating Moiety

| Feature | Description |

| Protection | Forms stable sulfonamides with primary and secondary amines. Generally stable to acidic and many basic conditions. |

| Deprotection | Can be challenging, often requiring strong reducing conditions (e.g., dissolving metal reduction). |

| Radical Translocation | The aryl iodide serves as a radical precursor for 1,5-HAT, enabling functionalization of remote C-H bonds. |

| Synthetic Utility | Allows for the protection of an amine while simultaneously setting the stage for subsequent remote C-H functionalization. |

Radiochemistry of 4 Iodobenzenesulfonyl Fluoride and Aryl Sulfonyl Fluorides

Utility in 18F-Radiolabeling of Biomolecules

The sulfonyl fluoride (B91410) group (SO₂F) is a valuable entity for 18F-radiochemistry, serving as a means to radiolabel biomolecules. researchgate.net These compounds can be prepared by reacting the corresponding sulfonyl chlorides with [18F]fluoride. nih.gov The reactivity of the sulfonyl fluoride moiety allows it to form stable covalent bonds with nucleophilic amino acid residues, such as lysine (B10760008), tyrosine, serine, and histidine, which are commonly found on the surface of proteins. This characteristic makes aryl sulfonyl fluorides effective reagents for tagging biomolecules for PET imaging.

The process often involves a one-step 18F-radiolabeling of the aryl sulfonyl fluoride precursor, which can then be conjugated to the target biomolecule. For instance, bifunctional 4-formyl-, 3-formyl-, 4-maleimido-, and 4-oxyalkynyl-arylsulfonyl [¹⁸F]fluorides have been developed from their sulfonyl chloride analogues for this purpose. This approach provides a direct and efficient method for incorporating 18F into complex biological molecules, facilitating the development of targeted radiopharmaceuticals.

Sulfonyl Fluorides as Radiofluoride Relay Reagents for Radiopharmaceutical Synthesis

Beyond direct labeling, sulfonyl fluorides also function as "radiofluoride relay reagents". In this role, an 18F-labeled sulfonyl fluoride transfers the [18F]fluoride to another molecule, which can be challenging to label directly. researchgate.netresearchgate.net This two-step approach broadens the scope of molecules that can be radiolabeled with fluorine-18.

A notable example is the use of [18F]ethenesulfonyl fluoride ([18F]ESF) as a novel radiofluoride relay reagent. researchgate.net [18F]ESF has a straightforward and reliable production method and can be stored on inert cartridges, making it practical for use in radiopharmacies without specialized equipment. researchgate.net Similarly, [18F]PyFluor, an 18F-labeled sulfonyl fluoride, has been used for the deoxy-radiofluorination of aliphatic hydroxyl compounds, demonstrating the formation of aliphatic C–18F bonds under mild conditions. acs.org These relay reagents are instrumental in overcoming the often harsh conditions required for direct nucleophilic 18F-fluorination, thereby expanding the repertoire of potential 18F-radiotracers.

Strategies for Enhancing Metabolic Stability of 18F-Labeled Sulfonyl Fluorides

A significant challenge for the in vivo application of 18F-labeled compounds is their metabolic stability. scimatic.org The cleavage of the radioisotope from the tracer molecule, known as radiodefluorination, can lead to the accumulation of free [18F]fluoride in bones, resulting in a poor signal-to-noise ratio in PET images. mdpi.com For aryl sulfonyl fluorides, the stability of the sulfur-fluorine (S-F) bond is a primary concern. researchgate.netresearchgate.net

Research has focused on understanding and improving the metabolic stability of these compounds. Studies have shown that both electronic and steric factors influence the stability of the S-F bond. researchgate.net For example, investigating a series of 14 model aryl sulfonyl fluorides revealed that 2,4,6-trisubstituted analogues displayed the highest in vitro metabolic stability in rat serum. researchgate.net This suggests that increasing steric hindrance around the sulfonyl fluoride group can protect it from enzymatic degradation.

Another common strategy to enhance metabolic stability is the introduction of deuterium (B1214612) atoms at or near the site of metabolic attack. This "kinetic isotope effect" slows down the rate of bond cleavage because the carbon-deuterium (C-D) bond has a higher activation energy for breaking than a carbon-hydrogen (C-H) bond. nih.govresearchgate.net While this method cannot completely prevent radiodefluorination, it can delay the process considerably, improving the imaging window and quality. nih.gov

| Strategy | Mechanism | Outcome |

| Steric Hindrance | Introducing bulky groups near the S-F bond (e.g., 2,4,6-trisubstitution on an aryl ring). researchgate.net | Physically blocks access of metabolic enzymes to the S-F bond, increasing stability. researchgate.net |

| Deuterium Substitution | Replacing hydrogen atoms with deuterium atoms at metabolically vulnerable positions. nih.gov | The kinetic isotope effect slows the rate of C-H (or S-H) bond cleavage, reducing the rate of metabolism. nih.govresearchgate.net |

Pre-clinical Evaluation of Radiolabeled Analogues for Imaging (e.g., PARP-1 and TSPO Imaging Agents)

The principles of using 18F-labeled sulfonyl fluorides and related structures have been applied to develop novel PET tracers for important clinical targets, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and the Translocator protein (TSPO), which are biomarkers for cancer and neuroinflammation, respectively.

PARP-1 Imaging Agents:

PARP-1 is an enzyme involved in DNA damage repair and is a key target in cancer therapy. nih.gov Non-invasive imaging of PARP-1 expression could help in patient selection for PARP-inhibitor therapy. Several 18F-labeled PARP-1 inhibitors have been developed and evaluated pre-clinically. For example, [18F]WC-DZ-F, an analogue of the established PARP-1 ligand [18F]FluorThanatrace (FTT), was synthesized and evaluated for imaging PARP-1 in prostate cancer. nih.gov In vivo microPET imaging studies in mice with PC-3 tumor xenografts showed significant accumulation of [18F]WC-DZ-F in the tumors, which was blockable with the PARP inhibitor olaparib, demonstrating specificity. nih.gov Another tracer, [18F]PARPi, showed higher specificity for oral cancer tissue in mouse models compared to the standard clinical tracer [18F]FDG, allowing for clear delineation of the tumor from surrounding healthy tissue. nih.gov

| Radiotracer | Target | Cancer Model | Key Pre-clinical Finding |

| [18F]WC-DZ-F | PARP-1 | Prostate Cancer (PC-3 xenografts) | High, specific uptake in tumors, which was significantly reduced by blocking with olaparib. nih.gov |

| [18F]PARPi | PARP-1 | Oral Cancer (FaDu, Cal 27 xenografts) | 4.1 times higher uptake in tumors than control tissue; allowed clear tumor delineation where [18F]FDG failed. nih.gov |

TSPO Imaging Agents:

TSPO is overexpressed in activated microglia and astrocytes during neuroinflammation and is also a biomarker for glioma. nih.govbohrium.com Several pyrazolopyrimidine-based 18F-labeled ligands have been developed for TSPO imaging. [18F]VUIIS1008 demonstrated rapid uptake in TSPO-rich organs and specific accumulation in glioma tumors in rats, which could be blocked by a non-radioactive version of the ligand. bohrium.com A newer analogue, [18F]VUIIS1018A, showed even higher binding affinity and a better tumor-to-background ratio compared to previous TSPO tracers like [18F]DPA-714. nih.gov These pre-clinical studies highlight the potential of these novel tracers for improved imaging of gliomas and other conditions involving TSPO upregulation. nih.govbohrium.com

| Radiotracer | Target | Disease Model | Key Pre-clinical Finding |

| [18F]VUIIS1008 | TSPO | Glioma | Improved tumor-to-background ratio and higher binding potential in tumors compared to [18F]DPA-714. bohrium.com |

| [18F]VUIIS1018A | TSPO | Glioma | Demonstrated higher binding affinity and tumor binding potential compared to [18F]VUIIS1008 and [18F]DPA-714. nih.gov |

Computational Studies and Theoretical Insights into 4 Iodobenzenesulfonyl Fluoride Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating complex reaction mechanisms, predicting reaction pathways, and understanding the origins of selectivity. mdpi.comnih.gov In the context of arylsulfonyl fluorides, DFT calculations have been employed to study their formation and reactivity.

A comprehensive computational investigation into the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis has provided significant insights. nih.gov This study used DFT to map out the potential energy surface of the reaction, identifying key intermediates and transition states. The calculations revealed the critical roles of the Bi(III) catalyst and the base (K₃PO₄) in the catalytic cycle. nih.gov Furthermore, the study uncovered the origin of SO₂ insertion into the Bi(III)-C(sp²) bond, a crucial step in the formation of the sulfonyl fluoride (B91410) moiety. nih.gov Such computational mechanistic studies are vital for optimizing reaction conditions and for the rational design of new, more efficient catalysts. nih.gov

DFT calculations allow for the determination of activation energies and reaction rate constants, providing a data-based foundation for kinetic studies of chemical processes. nih.gov By comparing the energy barriers of different potential pathways, researchers can predict the most likely mechanism. For instance, in cycloaddition reactions, DFT can distinguish between concerted and stepwise pathways by locating the corresponding transition states and intermediates and calculating their relative energies. pku.edu.cn This level of detailed mechanistic understanding is often difficult to obtain through experimental means alone.

Table 1: Key Parameters from DFT Analysis of Arylsulfonyl Fluoride Formation

| Parameter Calculated | Significance in Reaction Mechanism | Typical Computational Method |

|---|---|---|

| Transition State (TS) Energy | Determines the activation barrier and rate-determining step of a reaction. | B3LYP, M06-2X |

| Intermediate Stability | Assesses the viability of a proposed reaction pathway. | Geometry Optimization |

| Reaction Pathway Energetics | Maps the potential energy surface to identify the most favorable reaction route. | Intrinsic Reaction Coordinate (IRC) |

Modeling of Molecular Interactions and Reactivity Profiles

Computational modeling is instrumental in understanding how 4-iodobenzenesulfonyl fluoride and related compounds interact with other molecules, particularly biological macromolecules like proteins. Sulfonyl fluorides (SFs) are known to form stable covalent adducts with nucleophilic amino acid residues such as lysine (B10760008) and tyrosine. acs.org This reactivity makes them valuable as "warheads" for designing covalent inhibitors, which can offer enhanced potency and duration of action.

Covalent docking simulations are a key computational technique used in this area. acs.orgrsc.org These methods can predict how a molecule like this compound might bind to a target protein and identify which nucleophilic residue it is most likely to react with. For example, a covalent docking approach was used to identify arylsulfonyl fluorides that target a non-catalytic lysine residue (Lys162) in the protein eIF4E. acs.org This computational screening of a virtual "make-on-demand" library, guided by crystal structures, successfully led to the development of the first covalent eIF4E inhibitor with cellular activity. acs.org

Studies have shown that the reactivity of arylsulfonyl fluorides towards nucleophilic amino acids can be predictably modulated by altering the electronic properties of the aryl ring. acs.org The iodine atom in this compound, being an electron-withdrawing group, influences the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, thereby affecting its reactivity profile. Computational models can quantify these electronic effects and help predict the reactivity of different substituted arylsulfonyl fluorides, guiding the selection of optimal candidates for specific biological targets.

Table 2: Computational Modeling of Arylsulfonyl Fluoride Interactions

| Interaction Type | Key Amino Acid Residues | Computational Method | Application |

|---|---|---|---|

| Covalent Bonding | Lysine, Tyrosine, Serine acs.orgrsc.org | Covalent Docking | Design of targeted covalent inhibitors. acs.org |

| Non-covalent Binding | Various | Molecular Docking, Molecular Dynamics | Prediction of binding affinity and pose in a protein active site. |

Computational Analysis of Molecular Diversity and Chemical Space

The concept of molecular diversity and chemical space is central to modern drug discovery and materials science. Computational analysis allows researchers to explore the vastness of potential chemical structures and to assess the diversity of compound libraries. u-strasbg.fr this compound represents a specific scaffold—an arylsulfonyl fluoride—that can be used as a starting point for building large, diverse libraries of molecules.

Computational workflows have been developed to analyze the scaffold diversity of screening collections. u-strasbg.fr These methods typically involve clustering compounds by their maximum common substructures (scaffolds) to measure the diversity encoded within a library, independent of its size. u-strasbg.fr The arylsulfonyl fluoride core is a valuable scaffold due to its proven reactivity with biological targets and its synthetic accessibility.

The integration of computational screening and parallel medicinal chemistry has proven valuable in developing new sulfonyl fluoride-based probes. rsc.org In one study, the covalent docking of over 3,000 accessible sulfonyl fluorides was explored against the S1 pocket of trypsin, which contains an active site serine. rsc.org Based on docking scores and other computed parameters, a selection of top compounds was synthesized and tested, leading to the discovery of new inhibitors with improved potency compared to the standard, phenylmethylsulfonyl fluoride (PMSF). rsc.org This approach demonstrates how computational analysis of a defined chemical space (in this case, a library of sulfonyl fluoride scaffolds) can accelerate the discovery of potent and selective molecules.

Table 3: Analysis of Chemical Space for Sulfonyl Fluoride Libraries

| Analysis Type | Objective | Computational Tool/Method | Relevance to this compound |

|---|---|---|---|

| Scaffold Analysis | To measure and compare the structural diversity of compound libraries. u-strasbg.fr | Clustering by Maximum Common Substructure (MCS). u-strasbg.fr | Classifies the arylsulfonyl fluoride core and its variations within chemical space. |

| Virtual Screening | To identify promising hit compounds from a large virtual library. acs.org | Covalent Docking, Pharmacophore Modeling. acs.orgrsc.org | Prioritizes derivatives of the this compound scaffold for synthesis. |

Future Perspectives and Emerging Research Avenues for 4 Iodobenzenesulfonyl Fluoride

Development of Novel and More Efficient Synthetic Pathways

While 4-iodobenzenesulfonyl fluoride (B91410) is commercially available, ongoing research focuses on developing more efficient, scalable, and versatile synthetic routes to this and related sulfonyl fluorides. Traditional methods often require harsh conditions or multi-step procedures. Future developments are aimed at overcoming these limitations.

Key areas of research include:

Palladium-Catalyzed Reactions: Novel one-pot methods are being explored, such as the palladium-catalyzed sulfonylation of aryl bromides using a sulfur dioxide source like DABSO, followed by in situ treatment with an electrophilic fluorine source. researchgate.net This approach offers a practical alternative to classical syntheses.

Copper-Catalyzed Fluorosulfonylation: The use of copper catalysis to react abundant arenediazonium salts with a sulfonyl source and a fluorine source represents a general and practical route to arenesulfonyl fluorides. researchgate.net

Manganese-Mediated Synthesis: A novel method utilizes manganese dioxide (MnO2) to mediate the synthesis of sulfonyl fluorides from aryl hydrazines, employing reagents like DABSO and NFSI under mild conditions. researchgate.net

Metal-Free Approaches: Catalyst-free, one-pot, multi-component reactions are being developed using aryltriazenes as starting materials, which offers benefits such as simple reaction conditions and broad functional group tolerance. bohrium.com

These emerging pathways promise to make 4-iodobenzenesulfonyl fluoride and its derivatives more accessible for a wider range of applications.

| Synthetic Strategy | Key Reagents/Catalysts | Starting Material | Advantages |

| Palladium-Catalysis | Palladium catalyst, DABSO, NFSI | Aryl Bromides | One-pot procedure, practical alternative researchgate.net |

| Copper-Catalysis | Copper catalyst, KHF2 | Arenediazonium Salts | General, practical, no additional oxidants needed researchgate.net |

| Manganese-Mediation | MnO2, DABSO, NFSI | Aryl Hydrazines | Mild reaction conditions, good to excellent yields researchgate.net |

| Metal-Free Multicomponent | TFA, DABSO, NFSI | Aryltriazenes | Catalyst-free, simple conditions, high yields bohrium.com |

Exploration of Expanded Reactivity Profiles for New Chemical Transformations

The reactivity of the sulfonyl fluoride group is a cornerstone of its utility, most notably in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". Future research will continue to expand the scope of this reactivity, enabling new chemical transformations.

SuFEx Chemistry: The S-F bond, while stable, can be selectively activated to react with a range of nucleophiles. nih.gov This has been exploited for creating diverse molecular structures and functional polymers. chemrxiv.org For instance, the exhaustive post-polymerization modification of polymers containing sulfonyl fluoride groups allows for the creation of entirely new materials with tailored properties. chemrxiv.org

Deoxyfluorination: Sulfonyl fluorides have been identified as highly modular, thermally stable, and inexpensive reagents for the deoxyfluorination of alcohols. ucla.edu Fine-tuning the structure of the sulfonyl fluoride reagent and the base used can achieve high yields across diverse classes of alcohols. ucla.edunih.gov

Versatile Building Blocks: The development of bifunctional building blocks, such as (chlorosulfonyl)benzenesulfonyl fluorides, allows for combinatorial approaches to synthesize libraries of compounds for screening, for example, as covalent inhibitors. researchgate.net The dual reactivity enables sequential or orthogonal modifications, greatly expanding the accessible chemical space.

The iodine atom on the this compound molecule offers a secondary reaction site for transformations like cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of additional complexity and functionality after the sulfonyl fluoride has been utilized.

Advancements in Chemical Biology Tools and Targeted Proteomics Methodologies

The sulfonyl fluoride "warhead" is privileged in chemical biology due to its ideal balance of aqueous stability and reactivity toward various nucleophilic amino acid residues. nih.gov This makes this compound an excellent candidate for developing advanced chemical probes.

Covalent Probes for Proteomics: Sulfonyl fluorides are known to covalently modify not only serine, but also context-specific tyrosine, lysine (B10760008), threonine, cysteine, and histidine residues. nih.govnih.gov This broad reactivity spectrum makes them powerful tools for activity-based protein profiling (ABPP) and identifying functional residues in proteins within a complex proteome. nih.govnih.gov

Target Identification and Validation: By incorporating a sulfonyl fluoride into a bioactive molecule, researchers can create covalent probes to irreversibly label and modulate protein targets. nih.gov The iodine atom can serve as a handle for attaching reporter tags (like biotin (B1667282) or fluorophores) via cross-coupling, facilitating the identification of protein targets.

Mapping Ligandable Sites: Chemoproteomic platforms using chiral sulfonyl fluoride probes have been developed to directly identify "ligandable" tyrosines and lysines in intact cells. ucsf.edu This approach helps to map the landscape of potential drug targets on a proteome-wide scale, moving beyond the traditionally targeted cysteine residues. ucsf.edu

The development of probes based on the this compound scaffold could enable multi-modal studies, where the sulfonyl fluoride group provides covalent labeling and the iodine atom allows for subsequent modifications for imaging or enrichment.

| Application Area | Mechanism of Action | Key Amino Acid Targets |

| Covalent Enzyme Inhibition | Covalent modification of active or allosteric sites | Serine, Tyrosine, Lysine nih.gov |

| Activity-Based Protein Profiling | Irreversible labeling of active enzyme families | Serine Proteases, Glutathione (B108866) Transferases nih.govnih.gov |

| Target Identification | Covalent capture of cellular binding partners | Tyrosine, Lysine, Histidine nih.govnih.gov |

| Ligandability Mapping | Stereoselective modification of protein sites | Tyrosine, Lysine ucsf.edu |

Innovations in Radiopharmaceutical Development and Imaging Agents

The presence of an iodine atom makes this compound an attractive precursor for developing radiopharmaceuticals for imaging and therapy.

Radioiodination: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). This allows the molecule to be used as a synthon for introducing radioiodine into larger biomolecules. The sulfonyl fluoride group can first be used to attach the moiety to a targeting vector (e.g., a peptide or antibody), followed by radioiodine exchange to generate the final imaging agent.

PET Imaging with Fluorine-18: While the native iodine is a key feature, the sulfonyl fluoride group itself is a target for radiolabeling. Methods are being developed to utilize versatile [¹⁸F]fluoride sources, such as [¹⁸F]tosyl fluoride, to streamline the preparation of ¹⁸F-labeled radiopharmaceuticals. nih.govdoaj.org Such strategies could potentially be adapted for the synthesis of ¹⁸F-labeled sulfonyl fluoride probes, bypassing the need for azeotropic drying of the [¹⁸F]fluoride. nih.govdoaj.org The development of a continuous flow, solid-phase radiosynthesis approach for generating reactive [¹⁸F]fluoride sources further enhances the feasibility of producing PET tracers on a small scale for novel applications. nih.gov

This dual functionality allows for the potential creation of theranostic agents, where a single compound, labeled with different isotopes, could be used for both diagnostic imaging (e.g., with ¹²⁴I for PET) and targeted radiotherapy (e.g., with ¹³¹I).

Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis

The complexity of chemical reactions, particularly in optimizing conditions for specific substrates, presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity.

Predictive Reaction Optimization: The synthesis of fluorinated molecules often involves a complex interplay between reagents, substrates, and bases. For example, in the deoxyfluorination of alcohols using sulfonyl fluorides, different combinations of reagents are needed to achieve high yields for different types of alcohols. ucla.edu Machine learning algorithms, such as random forests, can be trained on high-throughput experimentation (HTE) data to model this intricate reaction landscape. ucla.edunih.govprinceton.edu

Accelerating Synthesis Planning: These ML models can then accurately predict the optimal, high-yielding conditions for new, untested substrates a priori, saving significant time and resources that would otherwise be spent on manual optimization. ucla.eduacs.org This data-driven approach allows chemists to evaluate the feasibility of a transformation and identify the best synthetic route before stepping into the lab. acs.org

Designing Novel Compounds: Beyond synthesis, AI can be integrated into the design-make-test-analyze cycle of drug discovery. acs.org Algorithms can be used to design novel derivatives of this compound with desired properties, predict their reactivity, and even propose retrosynthetic pathways for their creation. This computational approach may offer a general strategy for developing selective, covalent ligands targeting specific amino acid residues like lysine. researchgate.net

The integration of AI and ML promises to accelerate the discovery and application of new compounds based on the this compound scaffold, from optimizing their synthesis to designing next-generation chemical probes and therapeutics.

Q & A

Advanced Research Question

- Kinetic assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., Z-Gly-Leu-Phe-AMC) to track protease activity .

- X-ray crystallography : Resolve binding modes of the sulfonyl fluoride group with catalytic serine residues (e.g., chymotrypsin-like proteases) .

- Docking simulations : Molecular dynamics predict binding affinity and guide structural modifications .

What safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.

- Spill management : Neutralize residues with sodium bicarbonate and dispose via hazardous waste protocols .

How can researchers design statistically robust experiments to assess variable impacts on sulfonylation reactions?

Advanced Research Question

- Factorial design : Vary temperature, catalyst loading, and solvent polarity to identify significant factors via ANOVA .

- Replication : Perform triplicate trials to quantify experimental error (e.g., ±5% yield variation) .

- Error propagation analysis : Calculate combined uncertainties from instrumentation (e.g., HPLC ±1%) and sampling .

What are the best practices for reporting analytical data on this compound to ensure reproducibility?

Basic Research Question

Follow CONSORT-like guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.